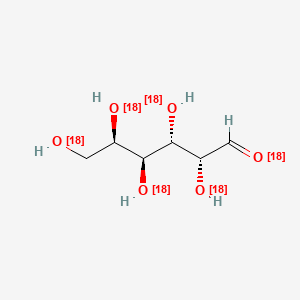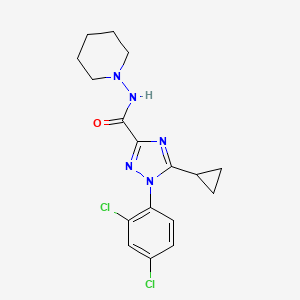
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a dichlorophenyl group, a piperidinyl group, and a triazole ring, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the dichlorophenyl group: This step involves the use of chlorination reactions with reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the triazole ring: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the piperidinyl group: This step involves nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the piperidinyl group and the triazole ring provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H19Cl2N5O |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H19Cl2N5O/c18-12-6-7-14(13(19)10-12)24-16(11-4-5-11)20-15(21-24)17(25)22-23-8-2-1-3-9-23/h6-7,10-11H,1-5,8-9H2,(H,22,25) |
InChI-Schlüssel |
NIRRYSZOCVRVCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(=N2)C3CC3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


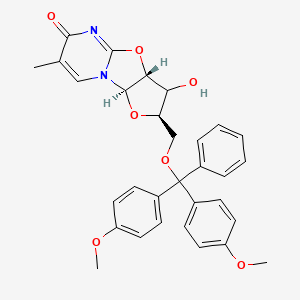
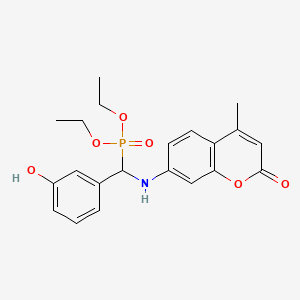
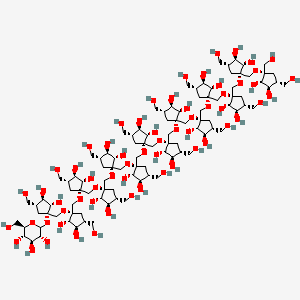
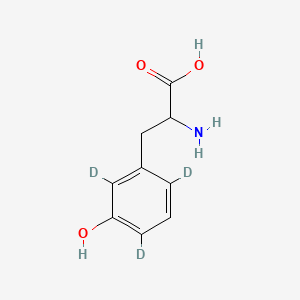
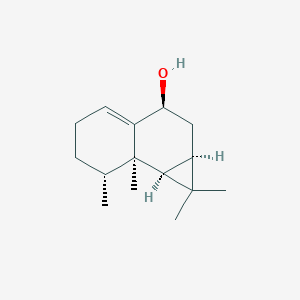
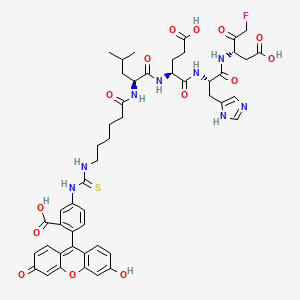
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)
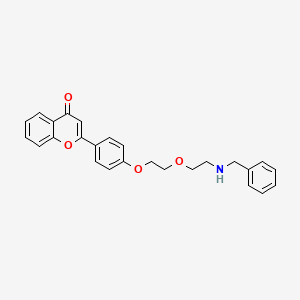
![[Tyr8] Bradykinin](/img/structure/B12399312.png)
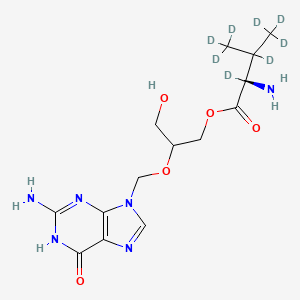

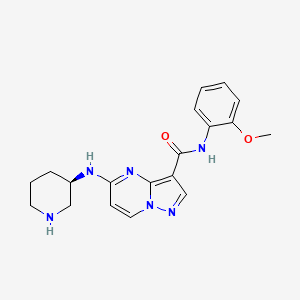
![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
